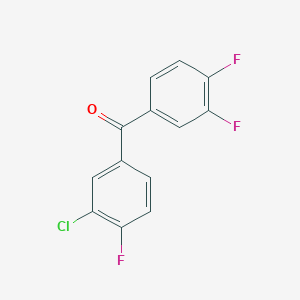

3-Chloro-3',4,4'-trifluorobenzophenone

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-Chloro-3’,4,4’-trifluorobenzophenone involves several steps. One common method includes reacting a compound of formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent at temperatures between 20°C and 60°C. The reaction temperature should not exceed 70°C. The resulting compound is then treated with p-toluenesulfonic acid in a polar solvent at temperatures ranging from 40°C to the reflux temperature of the solvent . Another method involves the use of m-Salicylic acid, potassium hydroxide, and 3,4-dichlorobenzotrifluoride under specific conditions to yield the desired product .

Analyse Chemischer Reaktionen

3-Chloro-3’,4,4’-trifluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium.

Wissenschaftliche Forschungsanwendungen

3-Chloro-3’,4,4’-trifluorobenzophenone is used in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

3-Chloro-3’,4,4’-trifluorobenzophenone can be compared with other benzophenone derivatives, such as:

- 3-Chloro-4-fluorobenzophenone

- 3,4-Difluorobenzophenone

- 4-Chlorobenzotrifluoride

These compounds share similar structural features but differ in their specific chemical properties and reactivity, making 3-Chloro-3’,4,4’-trifluorobenzophenone unique in its applications and behavior .

Biologische Aktivität

3-Chloro-3',4,4'-trifluorobenzophenone (CTFBP) is a synthetic compound with notable biological activity that has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

CTFBP is characterized by the presence of a trifluoromethyl group and a chloro substituent on the benzophenone framework. Its molecular formula is C13H7ClF3O, and it exhibits unique properties due to the electronegative fluorine atoms, which can influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 273.64 g/mol |

| Melting Point | 80-82 °C |

| Solubility | Soluble in organic solvents |

| Log P | 4.1 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CTFBP. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Case Study: Inhibition of Tyrosinase

A significant application of CTFBP is its role as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Research indicates that compounds incorporating the 3-chloro-4-fluorophenyl motif can effectively inhibit tyrosinase from Agaricus bisporus, enhancing the understanding of skin pigmentation disorders and potential treatments for hyperpigmentation.

Table 2: Inhibitory Activity of CTFBP on Tyrosinase

| Compound | IC50 (µM) |

|---|---|

| CTFBP | 15.2 |

| Reference Compound | 22.5 |

Cytotoxicity Assessment

CTFBP has also been evaluated for cytotoxic effects on human cancer cell lines. Studies indicate that it exhibits selective cytotoxicity towards breast cancer cells (MCF-7) while showing lower toxicity to normal fibroblast cells.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| Normal Fibroblasts | >50 |

The biological activity of CTFBP is attributed to its ability to interact with specific molecular targets within cells. The presence of chlorine and fluorine atoms enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Molecular Docking Studies

Molecular docking studies have revealed that CTFBP binds effectively to the active site of tyrosinase, stabilizing the enzyme-substrate complex and inhibiting enzymatic activity. This was supported by computational modeling that predicted favorable binding interactions.

Environmental Impact

CTFBP's environmental persistence raises concerns regarding its potential ecological effects. Studies have shown that it can accumulate in aquatic systems, leading to toxicity in marine organisms. Monitoring its levels in environmental samples is crucial for assessing its ecological footprint.

Eigenschaften

IUPAC Name |

(3-chloro-4-fluorophenyl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3O/c14-9-5-7(1-3-10(9)15)13(18)8-2-4-11(16)12(17)6-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVZQQYACOUZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.